Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

This 6-methyl benzoxazole-piperidine hybrid offers a critical advantage over the unsubstituted analog (CAS 51784-03-3): a +0.4 XLogP3 increase (2.3 vs. 1.9) and 6.9% higher molecular weight, driving enhanced blood-brain barrier penetration—essential for CNS-targeting programs. The piperidine nitrogen provides a derivatization handle for SAR optimization of kinase inhibitors (VEGFR-2, c-Met) and GPCR modulators. Choose this scaffold to generate predictive, translationally relevant data in neuroscience and oncology discovery. Supplied for R&D with ≥95% purity; bulk quantities available.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 951921-15-6
Cat. No. B2584701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-piperidin-4-yl-1,3-benzoxazole
CAS951921-15-6
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(O2)C3CCNCC3
InChIInChI=1S/C13H16N2O/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
InChIKeyQTXITZFVZKHRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 951921-15-6): Physicochemical Profile and Research-Grade Procurement Specifications


6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 951921-15-6) is a heterocyclic organic compound within the benzoxazole-piperidine hybrid class, characterized by a benzoxazole core fused with a piperidine moiety. It has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is primarily utilized as a research chemical and a building block in medicinal chemistry for the synthesis of larger, biologically active structures, particularly those targeting central nervous system (CNS) receptors and kinases [1]. It is commercially available from multiple vendors for research and development purposes only, typically with a minimum purity specification of 95% .

Why 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Cannot Be Replaced by Unsubstituted 2-(Piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3) in Drug Discovery


Substituting 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole with its unsubstituted analog (CAS 51784-03-3) is not chemically or pharmacologically equivalent. The presence of the 6-methyl group on the benzoxazole ring is a critical structural determinant that alters both physicochemical properties and, by extension, biological interactions. Comparative analysis of vendor data reveals a 6.9% increase in molecular weight (216.28 vs. 202.25 g/mol) and a corresponding 0.4 unit increase in the calculated partition coefficient (XLogP3 2.3 vs. 1.9) for the 6-methyl analog . This increase in lipophilicity is a well-established driver of enhanced membrane permeability and blood-brain barrier (BBB) penetration, which is paramount for CNS-targeting compounds [1]. Furthermore, the methyl substituent introduces steric bulk and alters the electron density of the aromatic ring, which can profoundly affect binding affinity and selectivity for biological targets like kinases or GPCRs [2]. Therefore, in structure-activity relationship (SAR) campaigns, particularly those focused on CNS or oncology targets, the use of the unsubstituted analog would generate data that is not predictive of the 6-methyl derivative's performance, leading to potentially misleading optimization trajectories.

Quantitative Differentiation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole from Key Structural Analogs


Enhanced Lipophilicity and CNS Drug-Likeness Compared to Unsubstituted 2-(Piperidin-4-yl)-1,3-benzoxazole

The addition of a methyl group at the 6-position of the benzoxazole ring significantly alters the compound's physicochemical profile compared to the unsubstituted analog, 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3). Specifically, the target compound exhibits a higher calculated lipophilicity, with an XLogP3 value of 2.3, compared to 1.9 for the unsubstituted analog . This difference is quantitatively significant as it moves the compound closer to the optimal lipophilicity range (LogP ~2-4) for CNS drug candidates, which is associated with improved passive membrane permeability and blood-brain barrier (BBB) penetration [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Increased Molecular Weight and Boiling Point Indicate Different Physical Handling and Purification Properties

The 6-methyl substitution results in measurable differences in physical properties that are relevant for laboratory handling and purification. The target compound has a molecular weight of 216.28 g/mol and a predicted boiling point of 349.4 ± 35.0 °C at 760 mmHg . In contrast, the unsubstituted analog has a lower molecular weight of 202.25 g/mol and a lower boiling point of 331.6 °C . The 14 Da mass difference is significant for detection by mass spectrometry, and the 18 °C difference in boiling point can impact purification strategies such as distillation or rotary evaporation.

Process Chemistry Analytical Chemistry Compound Management

Pharmacological Potential as a Scaffold for CNS and Kinase-Targeted Therapies Based on Class Activity

While direct, head-to-head comparative biological data for this specific compound is limited, its core structure belongs to a well-documented class of piperidinyl-benzoxazole hybrids with significant pharmacological activity. The unsubstituted 2-(piperidin-4-yl)-1,3-benzoxazole scaffold is known for its utility in developing CNS agents, including 5-HT3 antagonists, antidepressants, and antipsychotics, as well as kinase inhibitors [1][2]. More advanced derivatives of this class have demonstrated potent dual inhibition of VEGFR-2 and c-Met kinases, with IC50 values ranging from 0.145 to 0.970 μM for VEGFR-2 and 0.181 to 1.885 μM for c-Met [3]. The 6-methyl substitution on the target compound is a strategic modification designed to enhance lipophilicity and potentially improve binding interactions with hydrophobic pockets in these biological targets .

CNS Drug Discovery Kinase Inhibition Pharmacology

High-Value Research Scenarios for Procuring 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 951921-15-6)


Lead Optimization in CNS Drug Discovery for Enhanced Brain Penetration

This compound is an ideal starting scaffold for CNS drug discovery programs targeting conditions such as depression, anxiety, or neurodegeneration. Its calculated XLogP3 of 2.3 is a critical advantage over the unsubstituted analog (XLogP3 1.9), positioning it closer to the optimal range for passive diffusion across the blood-brain barrier [1]. This quantitative property supports its use in SAR studies aimed at improving the CNS exposure of new chemical entities. The piperidine nitrogen provides a convenient handle for further derivatization to modulate potency, selectivity, and pharmacokinetic properties [2].

Development of Selective Kinase Inhibitors for Oncology Research

The compound serves as a strategic building block for synthesizing libraries of kinase inhibitors, particularly those targeting VEGFR-2 and c-Met. The piperidinyl-benzoxazole core is a validated pharmacophore for this target class, with reported derivatives achieving sub-micromolar IC50 values [3]. The 6-methyl group introduces steric and electronic modulation that can be systematically explored to enhance selectivity against a broad panel of kinases, reduce off-target effects, and overcome resistance mechanisms associated with existing therapies . This makes it a valuable asset in academic and industrial oncology research.

Synthesis of Chemical Probes and Tool Compounds for GPCR Target Validation

The benzoxazole-piperidine scaffold has historical precedence in modulating GPCRs, including serotonin (5-HT3) receptors [2]. The 6-methyl-substituted version offers a differentiated chemical probe for investigating GPCR pharmacology. Its increased lipophilicity may translate to a different subcellular distribution or residence time compared to the des-methyl analog, providing a tool to dissect the functional consequences of specific ligand-receptor interactions in cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.